(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, making it an interesting subject for various chemical studies. The presence of chloro, ethoxy, and fluoro substituents on the phenyl rings adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-ethoxybenzaldehyde and 4-fluorobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 3-chloro-4-ethoxybenzaldehyde and 4-fluorobenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro, ethoxy, and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Lacks the ethoxy group, which may affect its reactivity and properties.
(E)-3-(4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Lacks the chloro group, leading to different chemical behavior.
(E)-3-(3-chloro-4-ethoxyphenyl)-2-phenylprop-2-enenitrile: Lacks the fluoro group, which may influence its interactions and applications.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO/c1-2-21-17-8-3-12(10-16(17)18)9-14(11-20)13-4-6-15(19)7-5-13/h3-10H,2H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNELMGGGYQVKOL-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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